molecular formula C13H14N2O6 B3170321 3-Nitro-4-(4-carboxypiperidine)benzoic acid CAS No. 942474-55-7

3-Nitro-4-(4-carboxypiperidine)benzoic acid

Cat. No.: B3170321
CAS No.: 942474-55-7
M. Wt: 294.26 g/mol
InChI Key: DGUKSCGEXKTNIL-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 3-Nitro-4-(4-carboxypiperidine)benzoic acid are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving nitration, carboxylation, and piperidine ring formation . Industrial production methods would likely involve similar steps but on a larger scale, with optimized conditions for yield and purity.

Chemical Reactions Analysis

3-Nitro-4-(4-carboxypiperidine)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Nitro-4-(4-carboxypiperidine)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(4-carboxypiperidine)benzoic acid is not well-documented. its effects are likely related to its functional groups, which can interact with various molecular targets and pathways. The nitro group, carboxylic acid group, and piperidine ring can participate in different chemical reactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

3-Nitro-4-(4-carboxypiperidine)benzoic acid can be compared with other similar compounds, such as:

    4-Nitrobenzoic acid: Lacks the piperidine ring and has different chemical properties.

    4-Carboxypiperidine: Lacks the nitro group and has different reactivity.

    3-Nitrobenzoic acid: Lacks the piperidine ring and has different applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

1-(4-carboxy-2-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c16-12(17)8-3-5-14(6-4-8)10-2-1-9(13(18)19)7-11(10)15(20)21/h1-2,7-8H,3-6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUKSCGEXKTNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206209
Record name 1-(4-Carboxy-2-nitrophenyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-55-7
Record name 1-(4-Carboxy-2-nitrophenyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Carboxy-2-nitrophenyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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